REACTION_CXSMILES
|
C([C:4]1[C:5]([F:11])=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)=CC.[I-].[K+].O=[O+][O-].O=O.O=O.O=[O+][O-].[I-].II.[C:27](O)(=[O:29])C>O>[F:11][C:5]1[CH:4]=[CH:9][CH:8]=[C:7]([CH:27]=[O:29])[C:6]=1[OH:10] |f:1.2,3.4|
|
Name
|
propenyl-o-fluorophenol
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
C(=CC)C=1C(=C(C=CC1)O)F
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
75 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
ozone oxygen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-].O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were placed in a 1 liter round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, gas inlet through a sintered glass sparger and a gas outlet leading to a scrubber
|
Type
|
EXTRACTION
|
Details
|
was extracted for a period of 16 hours with 2.5 liters of benzene
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
Upon completion of the extraction
|
Type
|
WASH
|
Details
|
the organic phase was washed with a total of 2 liters of benzene
|
Type
|
WASH
|
Details
|
The organic phase was then washed with a total of 2 liters of water which
|
Type
|
CUSTOM
|
Details
|
to remove the acetic acid
|
Type
|
CUSTOM
|
Details
|
The benzene was evaporated on a rotary evaporator
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(C=O)=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |